(2E)-N-(2-methoxyethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
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Overview
Description
(2E)-N-(2-methoxyethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is an organic compound known for its unique structure and potential applications in various fields. This compound features a prop-2-enamide backbone with methoxyethyl and trimethoxyphenyl substituents, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2-methoxyethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with 2-methoxyethylamine under specific conditions to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with acetic anhydride to yield the final product. The reaction conditions often include:
- Solvent: Ethanol or methanol
- Temperature: 60-80°C
- Reaction time: 4-6 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(2-methoxyethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, temperature around 50-70°C.
Reduction: Sodium borohydride in methanol, room temperature.
Substitution: Sodium hydride in dimethylformamide, temperature around 80-100°C.
Major Products
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-N-(2-methoxyethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2E)-N-(2-methoxyethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trimethoxyphenyl group is believed to play a crucial role in binding to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-(2-methoxyethyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide
- (2E)-N-(2-methoxyethyl)-3-(3,5-dimethoxyphenyl)prop-2-enamide
- (2E)-N-(2-methoxyethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamine
Uniqueness
(2E)-N-(2-methoxyethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide stands out due to its specific substitution pattern on the phenyl ring, which imparts unique chemical and biological properties. The presence of three methoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H21NO5 |
---|---|
Molecular Weight |
295.33 g/mol |
IUPAC Name |
(E)-N-(2-methoxyethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C15H21NO5/c1-18-8-7-16-14(17)6-5-11-9-12(19-2)15(21-4)13(10-11)20-3/h5-6,9-10H,7-8H2,1-4H3,(H,16,17)/b6-5+ |
InChI Key |
PGVBUTQLRDZYBT-AATRIKPKSA-N |
Isomeric SMILES |
COCCNC(=O)/C=C/C1=CC(=C(C(=C1)OC)OC)OC |
Canonical SMILES |
COCCNC(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC |
Origin of Product |
United States |
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